molecular formula C9H3BrF6N2 B2636288 3-Bromo-2,5-bis(trifluoromethyl)imidazo[1,2-a]pyridine CAS No. 2102410-94-4

3-Bromo-2,5-bis(trifluoromethyl)imidazo[1,2-a]pyridine

Cat. No. B2636288
CAS RN: 2102410-94-4
M. Wt: 333.031
InChI Key: VQVREEXZBRUMTF-UHFFFAOYSA-N
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Description

“3-Bromo-2,5-bis(trifluoromethyl)imidazo[1,2-a]pyridine” is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines are important fused bicyclic 5–6 heterocycles recognized for their wide range of applications in medicinal chemistry . They are also useful in material science due to their structural character .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines can be achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A specific method for the synthesis of a series of imidazo[1,2-a]pyridines involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, reasonably fast, very clean, high yielding, simple to work up, and environmentally benign .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been synthesized using various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A specific method involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .

Scientific Research Applications

Organic Synthesis and Catalysis

One application involves the use of imidazo[1,2-a]pyridine derivatives in organic synthesis, where these compounds serve as key intermediates or reagents. For example, the copper-mediated aerobic oxidative synthesis of 3-bromo-imidazo[1,2-a]pyridines from pyridines and enamides showcases a novel method for constructing these heterocycles under mild conditions, demonstrating the utility of imidazo[1,2-a]pyridine derivatives in facilitating complex synthesis through oxidative coupling reactions (Zhou et al., 2016). Additionally, the direct methylation and trifluoroethylation of imidazole and pyridine derivatives, including those similar to the compound , provide a straightforward route to a variety of room temperature ionic liquids, underscoring their versatility in synthetic organic chemistry (Zhang et al., 2003).

Medicinal Chemistry and Drug Design

Material Science and Catalysis

Imidazo[1,2-a]pyridine derivatives also find applications in material science and as ligands in catalysis. The structural diversity and electronic properties of these compounds make them suitable for forming complex materials and catalysts with specific functions. For example, the synthesis and characterization of Ag(I) complexes with imidazo[1,2-a]pyridine-based ligands demonstrate their potential in forming catalytically active sites for organic transformations, indicating their utility beyond mere organic synthesis (Jana & Ghosh, 2017).

properties

IUPAC Name

3-bromo-2,5-bis(trifluoromethyl)imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3BrF6N2/c10-7-6(9(14,15)16)17-5-3-1-2-4(18(5)7)8(11,12)13/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQVREEXZBRUMTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(N2C(=C1)C(F)(F)F)Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3BrF6N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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